Trimethylsilylmethylmagnesium Chloride

Catalog No.
S1504989
CAS No.
13170-43-9
M.F
C4H11ClMgSi
M. Wt
146.97 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethylsilylmethylmagnesium Chloride

CAS Number

13170-43-9

Product Name

Trimethylsilylmethylmagnesium Chloride

IUPAC Name

magnesium;methanidyl(trimethyl)silane;chloride

Molecular Formula

C4H11ClMgSi

Molecular Weight

146.97 g/mol

InChI

InChI=1S/C4H11Si.ClH.Mg/c1-5(2,3)4;;/h1H2,2-4H3;1H;/q-1;;+2/p-1

InChI Key

BXBLTKZWYAHPKM-UHFFFAOYSA-M

SMILES

C[Si](C)(C)[CH2-].[Mg+2].[Cl-]

Canonical SMILES

C[Si](C)(C)[CH2-].[Mg+2].[Cl-]

Synthesis

Trimethylsilylmethylmagnesium chloride is typically synthesized from the reaction of trimethylsilylmethyl chloride with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran.

Source

Trimethylsilylmethylmagnesium chloride - Sigma-Aldrich:

Applications in Organic Synthesis

Trimethylsilylmethylmagnesium chloride is valued in organic synthesis for several reasons:

  • Nucleophilic character: As a Grignard reagent, it readily reacts with various carbonyl compounds (such as aldehydes, ketones, and esters) to form new carbon-carbon bonds. This reaction is known as a nucleophilic addition reaction and is a fundamental tool for constructing complex organic molecules.
  • Control of reactivity: The presence of the trimethylsilyl group (Si(CH3)3) plays a crucial role in the reactivity of the molecule. This group is bulky and electron-donating, which influences the reactivity of the magnesium atom towards different reaction partners.
  • Ease of manipulation: Trimethylsilylmethylmagnesium chloride is typically sold as a solution in an organic solvent, making it convenient to handle and use in laboratory settings.

Here are some specific examples of its applications in organic synthesis:

  • Synthesis of alcohols: It reacts with aldehydes and ketones to form primary and secondary alcohols, respectively.
  • Synthesis of alkenes: It can be used in the synthesis of alkenes through various elimination reactions.
  • Carbon-carbon bond formation: It can participate in various coupling reactions to form new carbon-carbon bonds between different organic fragments.

GHS Hazard Statements

Aggregated GHS information provided by 65 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (40%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Wikipedia

Trimethylsilylmethylmagnesium chloride

Dates

Modify: 2023-08-15

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